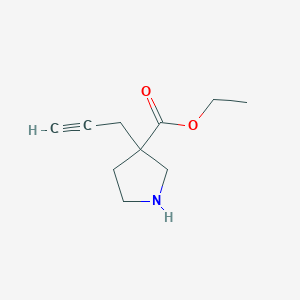
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile, also known as CEP-33779, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on the activity of the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival.
Mechanism of Action
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile acts as an inhibitor of the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the IκB protein. This results in the accumulation of IκB and subsequent inhibition of NF-κB activation, leading to reduced inflammation and cell survival.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been targeted by 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile due to its ability to reduce inflammation. Additionally, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile in lab experiments is its specificity towards the NF-κB pathway, which allows for targeted inhibition without affecting other cellular processes. Additionally, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for the research and development of 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile. One direction is the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the combination of 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile with other drugs or therapies could enhance its efficacy and reduce potential toxicity. Further studies are also needed to fully understand the mechanism of action of 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile and its effects on other cellular processes.
Synthesis Methods
The synthesis of 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile involves several steps, including the coupling of piperidine-4-carbonitrile with propargyl bromide, followed by the addition of but-3-enylmagnesium bromide and subsequent reaction with acryloyl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. In cancer research, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been targeted by 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile due to its ability to reduce inflammation. Additionally, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
properties
IUPAC Name |
4-but-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-5-6-13(11-14)7-9-15(10-8-13)12(16)4-2/h3-4H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKLFLCAOAWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCN(CC1)C(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2974552.png)
![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)
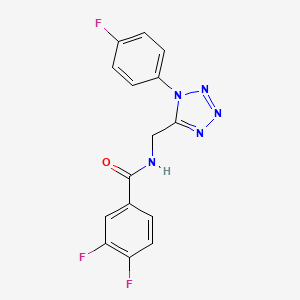
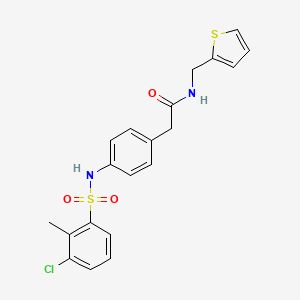
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
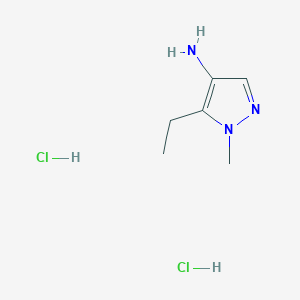

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
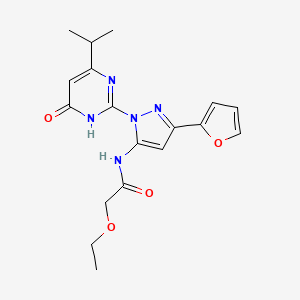
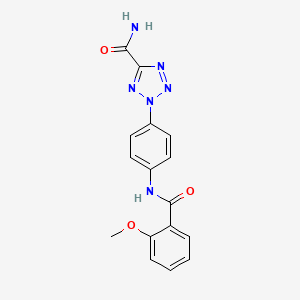
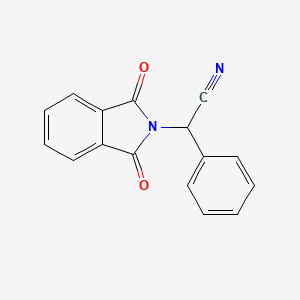
![N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2974570.png)
![2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2974573.png)
